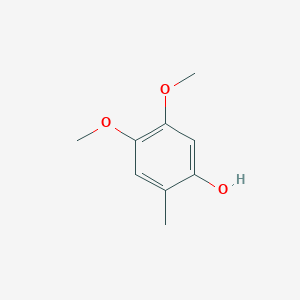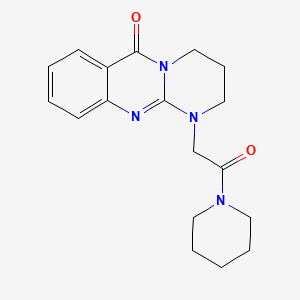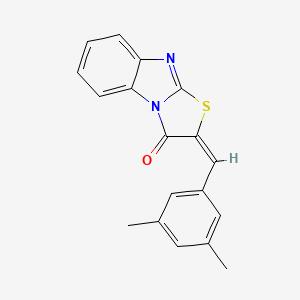
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide is a chemical compound with the molecular formula C14H20N2O2S2 It is characterized by the presence of two cyclopentene rings, each substituted with a methylcarbamoyl group, and connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide typically involves the reaction of 2-(methylcarbamoyl)cyclopentene with a disulfide-forming reagent. One common method is the oxidation of thiol precursors in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure the formation of the desired disulfide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The methylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as adhesives and coatings.
Wirkmechanismus
The mechanism of action of bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in proteins. This can modulate the activity of enzymes and other proteins, affecting various cellular pathways. The methylcarbamoyl groups may also interact with specific molecular targets, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) diselenide: Similar structure but with a diselenide bond instead of a disulfide bond.
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) sulfide: Contains a single sulfur atom instead of a disulfide bond.
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) sulfoxide: An oxidized form with a sulfoxide group.
Uniqueness
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide is unique due to its specific disulfide bond, which imparts distinct redox properties and reactivity. The presence of methylcarbamoyl groups further enhances its versatility in chemical and biological applications.
Eigenschaften
CAS-Nummer |
142056-80-2 |
|---|---|
Molekularformel |
C14H20N2O2S2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
N-methyl-2-[[2-(methylcarbamoyl)cyclopenten-1-yl]disulfanyl]cyclopentene-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2S2/c1-15-13(17)9-5-3-7-11(9)19-20-12-8-4-6-10(12)14(18)16-2/h3-8H2,1-2H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
IHGPDCYERQRBSS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(CCC1)SSC2=C(CCC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


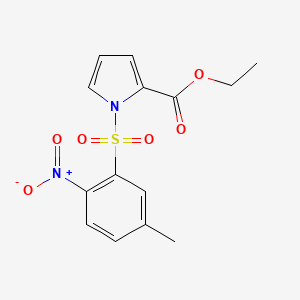

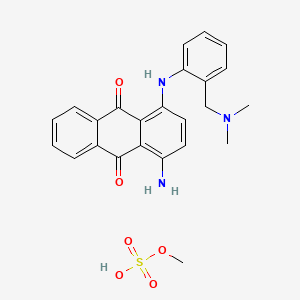
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

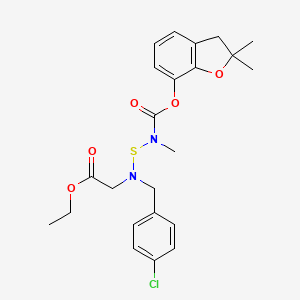
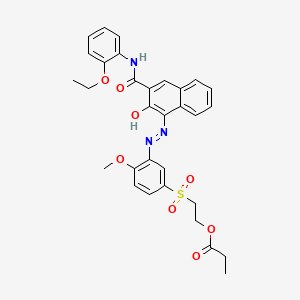


![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
